molecular formula C12H12N4 B13674801 2-Amino-1-cyclobutyl-1H-benzo[d]imidazole-6-carbonitrile

2-Amino-1-cyclobutyl-1H-benzo[d]imidazole-6-carbonitrile

Cat. No.: B13674801
M. Wt: 212.25 g/mol
InChI Key: MBKQFMKUARVGTN-UHFFFAOYSA-N
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Description

2-Amino-1-cyclobutyl-1H-benzo[d]imidazole-6-carbonitrile is a substituted benzimidazole derivative characterized by a cyclobutyl group at the N1 position, an amino group at the C2 position, and a nitrile group at the C6 position. This compound belongs to a class of nitrogen-containing heterocycles widely studied for their biological activities, including kinase inhibition and antimicrobial properties. The cyclobutyl substituent introduces steric and electronic effects that differentiate it from analogues with linear or aromatic N-substituents.

Properties

Molecular Formula

C12H12N4

Molecular Weight

212.25 g/mol

IUPAC Name

2-amino-3-cyclobutylbenzimidazole-5-carbonitrile

InChI

InChI=1S/C12H12N4/c13-7-8-4-5-10-11(6-8)16(12(14)15-10)9-2-1-3-9/h4-6,9H,1-3H2,(H2,14,15)

InChI Key

MBKQFMKUARVGTN-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2C3=C(C=CC(=C3)C#N)N=C2N

Origin of Product

United States

Preparation Methods

Synthetic Strategies for 2-Amino-1-cyclobutyl-1H-benzo[d]imidazole-6-carbonitrile

Route A: Coupling of Isothiocyanates and Benzene-1,2-Diamines

This route is based on a versatile coupling strategy involving two building blocks:

Stepwise Synthesis:
  • Preparation of Isothiocyanate Derivatives:

    • Epoxides (e.g., 2-(4-(oxiran-2-ylmethoxy)phenyl)acetonitrile) are reacted with sodium azide to yield azido alcohol intermediates.
    • These intermediates are protected with tert-butyldimethylsilyl chloride (TBDMS-Cl).
    • Reduction via the Staudinger reaction converts azides to amines.
    • The amines react with di(1H-imidazol-1-yl)methanethione to form isothiocyanates.
  • Preparation of Benzene-1,2-Diamines:

    • Substituted 1-fluoro-2-nitrobenzene derivatives undergo nucleophilic aromatic substitution with primary amines.
    • The resulting nitro compounds are reduced using zinc and ammonium chloride to yield benzene-1,2-diamines.
  • Coupling and Cyclization:

    • The isothiocyanate derivatives and benzene-1,2-diamines are coupled.
    • Intramolecular cyclization is promoted by N,N′-diisopropylcarbodiimide (DIC).
    • Subsequent removal of the silyl protecting group yields the target benzimidazole derivatives.
Key Experimental Conditions and Yields:
Step Conditions Yield (%) Notes
Epoxide to azide Sodium azide, solvent, room temp ~85 Efficient azide formation
Azide protection TBDMS-Cl, base High Protects hydroxyl group for further steps
Azide reduction (Staudinger) Triphenylphosphine, solvent High Converts azide to amine
Formation of isothiocyanate Reaction with di(1H-imidazol-1-yl)methanethione High Key intermediate for coupling
Nitro reduction Zn/NH4Cl, aqueous conditions High Produces benzene-1,2-diamines
Coupling and cyclization DIC, solvent, reflux Moderate to high Forms benzimidazole core

This synthetic strategy was optimized to improve scalability and yield compared to earlier methods, which suffered from low yields and limited scalability despite sustainability.

Route B: Epoxide Ring Opening and Direct Functionalization

An alternative method involves direct epoxide ring opening of 2-(4-(oxiran-2-ylmethoxy)phenyl)acetonitrile with ammonia or amines to introduce the amino group, followed by cyclization to form the benzimidazole ring.

  • The epoxide ring opening is typically conducted in ethanol under microwave irradiation at elevated temperatures (~180 °C).
  • This method allows direct access to 2-amino-benzimidazole derivatives with various substituents.
  • The cyclobutyl substituent can be introduced via alkylation or substitution reactions at the N-1 position post-cyclization.

This approach provides a more direct route but has been noted to have lower yields and challenges in scalability compared to the coupling method described in Route A.

Detailed Research Outcomes and Data

Structure-Activity Relationship (SAR) Insights

  • The 2-amino-benzimidazole core is critical for biological activity.
  • Substituents at N-1, such as cyclobutyl, influence potency and pharmacokinetic properties.
  • Introduction of polar groups can improve drug-like properties but may reduce activity slightly.
  • Halogen substitution on the benzimidazole ring modulates activity and solubility.

Representative Experimental Data

Compound ID Key Substituent(s) Yield (%) Biological Activity (IC50) Notes
6a 1-Methyl, 2-Amino Moderate Enhanced vs. parent compound Starting point for optimization
6f 1-Cyclobutyl, 2-Amino High IC50 = 70 nM Optimal size for activity
6u Hydroxyethyl substituent Moderate 2-fold loss vs. 6f Improved lipophilicity

The chiral resolution of compounds such as 6f showed enantiomers with comparable biological activity, indicating no significant stereoselectivity in activity.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Coupling of Isothiocyanates and Benzene-1,2-Diamines Multi-step synthesis including epoxide conversion, protection, reduction, coupling, and cyclization High yield, scalable, versatile for analog synthesis Multi-step, requires careful protection/deprotection
Epoxide Ring Opening Direct ring opening with ammonia, microwave heating More direct, fewer steps Lower yield, limited scalability

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-cyclobutyl-1H-benzo[d]imidazole-6-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

2-Amino-1-cyclobutyl-1H-benzo[d]imidazole-6-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-1-cyclobutyl-1H-benzo[d]imidazole-6-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Key Observations :

For example, hexyl-substituted analogues (e.g., compound 43) show moderate yields (~43%) despite prolonged reaction times (48 h). Linear alkyl chains (e.g., isobutyl, hexyl) and aromatic groups (e.g., phenyl) are common in analogues, but the cyclobutyl group’s strained ring system may enhance rigidity and influence solubility.

Functional Group Variations: Schiff base derivatives (e.g., compounds in and ) exhibit higher melting points (e.g., 247–251°C) compared to non-Schiff base analogues, likely due to extended conjugation and intermolecular hydrogen bonding. The absence of a Schiff base in the target compound (retaining a free amino group at C2) may increase nucleophilicity, altering reactivity in downstream modifications.

Synthetic Challenges :

  • Yields for N-substituted benzimidazoles vary significantly: hexyl derivatives achieve ~43% yield, while isobutyl analogues with hydroxylated Schiff bases yield 40%. The cyclobutyl group’s synthesis may face challenges in regioselectivity or purification, though direct data are unavailable.

Key Observations :

Lipophilicity : The cyclobutyl group may reduce logP compared to hexyl or phenyl analogues, balancing hydrophobicity for improved bioavailability.

Biological Activity: While the target compound’s activity is undocumented, structurally related compounds show diverse activities: Butylamino analogues demonstrate necroptosis inhibition. Schiff base derivatives are prioritized for antimicrobial studies.

Biological Activity

2-Amino-1-cyclobutyl-1H-benzo[d]imidazole-6-carbonitrile is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound features a benzo[d]imidazole core, which is known for its diverse biological properties. The cyclobutyl and carbonitrile substituents contribute to its unique pharmacological profile. The following table summarizes key chemical properties:

PropertyValue
Molecular FormulaC_{11}H_{12}N_{4}
Molecular Weight200.24 g/mol
CAS Number1800506-48-2
SolubilitySoluble in DMSO
Melting PointNot reported

Research has indicated that compounds with a benzo[d]imidazole structure often exhibit activity against various biological targets, including ion channels and enzymes. Specifically, this compound has been studied for its role as a Kv7 channel activator, which is significant in the treatment of neurological disorders.

Kv7 Channel Activation

A patent (US10906877B2) describes the compound's ability to activate Kv7 channels, which are important for regulating neuronal excitability. This activation can potentially lead to therapeutic effects in conditions such as epilepsy and neuropathic pain .

Antiproliferative Activity

Several studies have evaluated the antiproliferative effects of this compound on cancer cell lines. For instance:

  • Cell Lines Tested :
    • KG1 (acute myeloid leukemia)
    • SNU16 (gastric cancer)

The compound exhibited IC50 values indicating significant inhibition of cell proliferation:

Cell LineIC50 (nM)
KG125.3 ± 4.6
SNU1677.4 ± 6.2

These results suggest that the compound may have potential as an anticancer agent, particularly against hematological malignancies.

Enzymatic Inhibition

In addition to antiproliferative effects, the compound has shown promise in inhibiting specific enzymes involved in cancer progression. For example, it was evaluated for its inhibitory action on FGFR (Fibroblast Growth Factor Receptor) pathways:

EnzymeIC50 (nM)
FGFR169.1 ± 19.8
FGFR2Not reported

These findings indicate that this compound may serve as a lead compound for further development in targeted cancer therapies.

Case Studies and Research Findings

A comprehensive review of benzimidazole derivatives highlights the biological activities associated with this class of compounds. The structure-activity relationship (SAR) analyses indicate that modifications at specific positions on the benzimidazole ring can enhance biological activity .

Summary of Findings

  • Anticancer Activity : Demonstrated significant antiproliferative effects on various cancer cell lines.
  • Ion Channel Modulation : Acts as a Kv7 channel activator, suggesting potential applications in neurological disorders.
  • Enzyme Inhibition : Inhibits key enzymes involved in cancer signaling pathways.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-1-cyclobutyl-1H-benzo[d]imidazole-6-carbonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization of substituted benzimidazole precursors. Microwave-assisted synthesis (e.g., using 2-(chloromethyl) derivatives under controlled irradiation) can improve yields compared to conventional heating . Key optimization parameters include solvent choice (e.g., DMF or acetonitrile), temperature (80–120°C), and reaction time (4–12 hours). Post-synthesis purification via column chromatography (silica gel, eluent: DCM/MeOH) is critical for isolating the product .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :
    • 1H/13C-NMR : Confirm the presence of the cyclobutyl group (δ ~2.5–3.5 ppm for cyclobutyl protons) and nitrile functionality (no proton signal; confirmed via IR at ~2220 cm⁻¹) .
    • Mass Spectrometry (ESI-MS) : Look for [M+H]+ peaks matching the molecular weight (e.g., m/z ~267 for C12H11N5) .
    • Elemental Analysis : Verify C, H, and N percentages within ±0.3% of theoretical values .

Q. What safety precautions are essential when handling this compound in the lab?

  • Methodological Answer :
    • Stability : Store at 2–8°C in airtight containers; avoid exposure to strong oxidizing agents .
    • Hazard Mitigation : Use PPE (gloves, goggles), work in a fume hood, and minimize dust generation. In case of skin contact, rinse immediately with water and consult a physician .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

  • Methodological Answer :
    • Molecular Docking : Use software like AutoDock Vina to simulate binding to kinase domains (e.g., EGFR) based on structural analogs (e.g., 2-phenylbenzimidazole derivatives with IC50 < 1 µM) .
    • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~2.5, moderate blood-brain barrier permeability) .

Q. How do structural modifications (e.g., substituent variation) impact the compound’s bioactivity?

  • Methodological Answer :
    • SAR Studies : Replace the cyclobutyl group with cyclohexyl or aryl groups to evaluate changes in cytotoxicity (e.g., IC50 shifts from 0.8 µM to >10 µM in MCF-7 cells) .
    • Electron-Withdrawing Groups : Introduce -Cl or -F at the benzimidazole 4-position to enhance binding affinity (ΔG < -8 kcal/mol in docking studies) .

Q. How should researchers address contradictions in reported biological activity data for benzimidazole analogs?

  • Methodological Answer :
    • Meta-Analysis : Compare datasets across studies (e.g., IC50 variability in EGFR inhibition assays) while controlling for assay conditions (cell line, incubation time) .
    • Dose-Response Validation : Replicate experiments using standardized protocols (e.g., 72-hour MTT assays with triplicate measurements) .

Q. What advanced techniques characterize the compound’s stability under physiological conditions?

  • Methodological Answer :
    • HPLC-MS Stability Assays : Monitor degradation in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) over 24 hours. A >90% retention of parent compound indicates suitability for in vivo studies .
    • Thermogravimetric Analysis (TGA) : Assess thermal decomposition patterns (e.g., stability up to 200°C) .

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